![molecular formula C10H10F4O2Sn B14191909 Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-54-9](/img/structure/B14191909.png)
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a stannane (tin) core bonded to a trimethyl group and a 2,3,4,5-tetrafluorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C7HClF4O→(CH3)3SnOCOC6F4H+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by other nucleophiles.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction reactions can lead to different oxidation states of the tin center.
Applications De Recherche Scientifique
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a drug candidate or as a precursor in drug synthesis.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with specific molecular targets. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorinated benzoyl group imparts unique electronic properties, enhancing its reactivity in certain chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[(2,3,4,5-tetrafluorobenzyl)oxy]silane
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoic acid
Uniqueness
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is unique due to the presence of both a stannane core and a fluorinated benzoyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
921770-54-9 |
|---|---|
Formule moléculaire |
C10H10F4O2Sn |
Poids moléculaire |
356.89 g/mol |
Nom IUPAC |
trimethylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3CH3.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;;;;/h1H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
BVCFMUSCEFOJNP-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


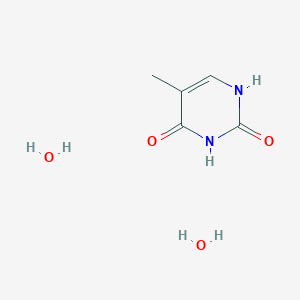
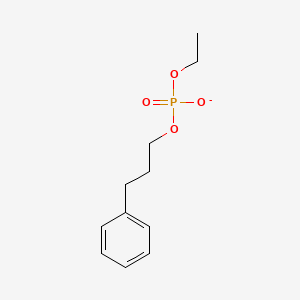

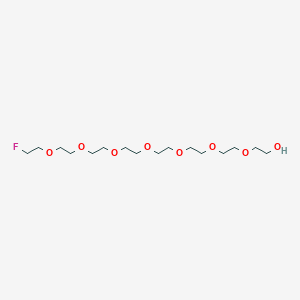
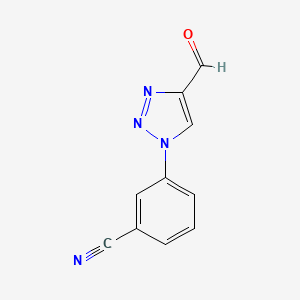
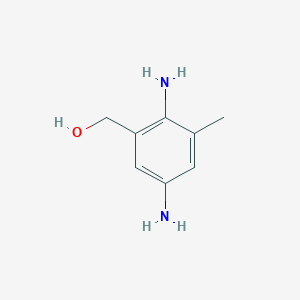
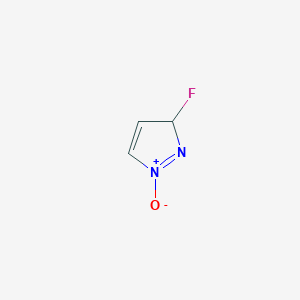
![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)
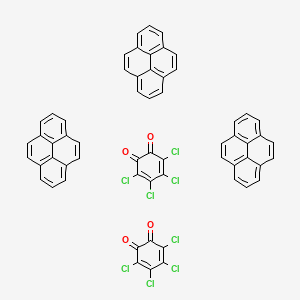

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

